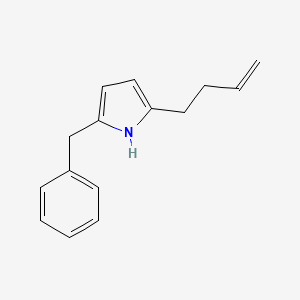
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine is a synthetic molecule that has been studied for its potential applications in several fields of scientific research. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has been studied for its potential applications in several fields of scientific research. It has been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of thymidylate, a precursor of DNA synthesis. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been studied as a potential inhibitor of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics and carcinogens.
Wirkmechanismus
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine acts as an inhibitor of the enzymes DHFR, AChE, and GST by binding to the active site of the enzyme and blocking its activity. The binding of the molecule to the enzyme is facilitated by hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Biochemical and Physiological Effects
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has been studied for its potential effects on biochemical and physiological processes. It has been studied for its potential effects on the biosynthesis of thymidylate, the breakdown of acetylcholine, and the detoxification of xenobiotics and carcinogens. Additionally, it has been studied for its potential effects on apoptosis, cell proliferation, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it is relatively nontoxic and has a low potential for causing adverse side effects. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can limit its bioavailability. Additionally, its mechanism of action is not well-understood, which can limit its efficacy.
Zukünftige Richtungen
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has several potential future directions of research. These include further investigation into its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further research could be conducted into its potential applications as an inhibitor of enzymes involved in the biosynthesis of thymidylate, the breakdown of acetylcholine, and the detoxification of xenobiotics and carcinogens. Additionally, further research could be conducted into its potential as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Finally, further research could be conducted into the development of more effective and selective synthesis methods for the molecule.
Synthesemethoden
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine can be synthesized using a variety of methods, such as the Biginelli reaction, the Ugi reaction, the Passerini reaction, and the Mannich reaction. The Biginelli reaction is a three-component condensation reaction that involves the reaction of an aldehyde, an aryl ketone, and an α-amino acid. The Ugi reaction is a four-component reaction that involves the reaction of an aldehyde, an isocyanide, an aryl ketone, and an amine. The Passerini reaction is a three-component reaction that involves the reaction of an aldehyde, an isocyanide, and an aryl ketone. The Mannich reaction is a three-component reaction that involves the reaction of an aldehyde, an amine, and an acid chloride.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-6-(4-methoxyphenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-27-20-12-10-16(11-13-20)21-15-22(18-8-5-9-19(24)14-18)26-23(25-21)17-6-3-2-4-7-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNKPRCIXCSDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














